molecular formula C14H9BrClFO2 B14018849 Benzyl 3-bromo-2-chloro-6-fluorobenzoate

Benzyl 3-bromo-2-chloro-6-fluorobenzoate

Cat. No.: B14018849
M. Wt: 343.57 g/mol
InChI Key: HVENMKDSMSCQRB-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₁₄H₉BrClFO₂. Its structure features a benzyl ester group attached to a benzoate core substituted with bromine (position 3), chlorine (position 2), and fluorine (position 6). This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of halogenated benzoates in drug discovery (e.g., as building blocks for kinase inhibitors or antimicrobial agents).

Properties

Molecular Formula

C14H9BrClFO2

Molecular Weight

343.57 g/mol

IUPAC Name

benzyl 3-bromo-2-chloro-6-fluorobenzoate

InChI

InChI=1S/C14H9BrClFO2/c15-10-6-7-11(17)12(13(10)16)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

HVENMKDSMSCQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-2-chloro-6-fluorobenzoate typically involves the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:

3-bromo-2-chloro-6-fluorobenzoic acid+benzyl alcoholH2SO4Benzyl 3-bromo-2-chloro-6-fluorobenzoate+H2O\text{3-bromo-2-chloro-6-fluorobenzoic acid} + \text{benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-bromo-2-chloro-6-fluorobenzoic acid+benzyl alcoholH2​SO4​​Benzyl 3-bromo-2-chloro-6-fluorobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms in the compound participate in nucleophilic substitutions. The fluorine atom typically resists substitution due to its strong C–F bond, but its presence can influence the electronic environment of the aromatic ring.

Reaction TypeReactants/ConditionsProductsYieldReference
Chlorine displacementSodium azide (NaN₃), DMF, 80°C, 12 hrBenzyl 3-bromo-6-azido-2-fluorobenzoate~75%
Bromine displacementPd(OAc)₂, Xantphos, arylboronic acid, K₂CO₃, DME, 100°CSuzuki-coupled product (e.g., biaryl derivatives)60–85%

Mechanistic Insights :

  • Chlorine substitution (e.g., with NaN₃) proceeds via an SNAr mechanism , facilitated by electron-withdrawing groups (Br, F) activating the ring toward nucleophilic attack.

  • Bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, forming C–C bonds .

Hydrolysis Reactions

The ester group undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

Reaction TypeReactants/ConditionsProductsYieldReference
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux, 6 hr3-Bromo-2-chloro-6-fluorobenzoic acid>90%
Basic hydrolysisNaOH (aq.), ethanol, 60°C, 4 hrSodium 3-bromo-2-chloro-6-fluorobenzoate85%

Key Observations :

  • Acidic conditions favor protonation of the ester carbonyl , accelerating nucleophilic attack by water.

  • The resulting benzoic acid is a precursor for further functionalization (e.g., amidation, halogenation) .

Reduction Reactions

The ester group can be reduced to a benzyl alcohol derivative, though this is less common due to competing halogen reactivity.

Reaction TypeReactants/ConditionsProductsYieldReference
LiAlH₄ reductionLiAlH₄, dry THF, 0°C to RT, 2 hr3-Bromo-2-chloro-6-fluorobenzyl alcohol50–60%

Challenges :

  • LiAlH₄ may partially reduce halogenated aromatic rings under harsh conditions, leading to side products .

  • Fluorine’s electronegativity stabilizes the ring, minimizing undesired reductions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at specific positions dictated by directing effects.

Reaction TypeReactants/ConditionsProductsYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 1 hrBenzyl 3-bromo-2-chloro-6-fluoro-5-nitrobenzoate40%

Regioselectivity :

  • Nitration occurs meta to the electron-withdrawing ester and ortho/para to halogens, but steric hindrance from substituents limits reaction efficiency .

Scientific Research Applications

Benzyl 3-bromo-2-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique substituents.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-2-chloro-6-fluorobenzoate depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between Benzyl 3-bromo-2-chloro-6-fluorobenzoate and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Ester/Functional Group CAS Number Key Features
This compound C₁₄H₉BrClFO₂ 342.58 Br (3), Cl (2), F (6) Benzyl ester Not provided High lipophilicity
Methyl 3-bromo-2-chloro-6-fluorobenzoate C₈H₅BrClFO₂ 267.48 Br (3), Cl (2), F (6) Methyl ester 1784053-31-1 Lower molecular weight
Ethyl 2-bromo-3-chloro-6-fluorobenzoate C₉H₇BrClFO₂ 281.51 Br (2), Cl (3), F (6) Ethyl ester 1805478-71-0 Altered halogen positioning
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₉H₅BrClF₄O₃ 359.49 Br (3), Cl (2), CF₃O (5) Methyl ester 2704827-34-7 Trifluoromethoxy group
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide C₁₃H₁₄BrClFNO 348.62 Br (3), Cl (6), F (2) Cyclohexyl amide 2504202-19-9 Amide functional group

Key Observations

Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) balance moderate lipophilicity with easier metabolic cleavage compared to benzyl esters.

Halogen Positioning :

  • Substitutions at positions 2, 3, and 6 (as in the target compound) create a distinct electronic environment compared to derivatives like Ethyl 2-bromo-3-chloro-6-fluorobenzoate, where bromine and chlorine swap positions. Such differences can alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Variations: The trifluoromethoxy group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation but reduce nucleophilic aromatic substitution rates .

Molecular Weight and Applications :

  • Lower molecular weight analogs like Methyl 3-bromo-2-chloro-6-fluorobenzoate (267.48 g/mol) are more suitable for high-throughput screening due to better solubility, whereas the benzyl derivative (342.58 g/mol) may be preferred for prodrug strategies requiring sustained release .

Biological Activity

Benzyl 3-bromo-2-chloro-6-fluorobenzoate is a synthetic compound that has garnered attention in various biological and medicinal chemistry studies. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₈BrClFNO₂
  • CAS Number : 2586125-74-6

The presence of halogen substituents (bromo, chloro, and fluoro) on the benzene ring contributes to its reactivity and potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through both covalent and non-covalent interactions. The bromine atom can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. Non-covalent interactions include hydrogen bonding and hydrophobic interactions, which can result in reversible inhibition .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar halogenated structures exhibit antimicrobial properties. This compound may inhibit bacterial growth, although specific data on its antimicrobial efficacy is limited .
  • Anticancer Potential : Research has suggested that halogenated benzoates may exhibit anticancer properties by inhibiting tumor growth and angiogenesis. The structure of this compound positions it as a candidate for further investigation in cancer therapeutics .

Toxicity Profiles

Toxicity assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity : Studies on related compounds have shown varying levels of toxicity, with some exhibiting significant effects on movement and body weight in test organisms at certain dosages . Specific LD50 values for this compound are yet to be established.
  • Cytotoxicity : In vitro studies are necessary to evaluate the cytotoxic effects on human cell lines. Compounds with similar structures have demonstrated cytotoxic effects at micromolar concentrations .

Case Studies and Research Findings

  • Inhibition Studies : A study investigated the inhibitory effects of this compound on specific proteases involved in immune response modulation. The compound was found to inhibit these enzymes with IC50 values comparable to known inhibitors, suggesting potential therapeutic applications in immunology .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that variations in substituent positions significantly affect biological activity. For instance, introducing different halogens or functional groups can enhance potency against specific targets, which may be applicable for this compound as well .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed
AntimicrobialPotential antimicrobial properties
AnticancerPromising anticancer activity
ToxicityLimited data; further studies required

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